molecular formula C9H6O2 B12793020 3-Methylidene-1-benzofuran-2-one CAS No. 51493-55-1

3-Methylidene-1-benzofuran-2-one

Cat. No.: B12793020
CAS No.: 51493-55-1
M. Wt: 146.14 g/mol
InChI Key: LKSYKIHTIDDYJY-UHFFFAOYSA-N
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Description

trans-(+/-)-hexahydro-3-methylenebenzofuran-2(3H)-one: is a chemical compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds containing fused benzene and furan rings. This specific compound is characterized by its hexahydro structure, indicating the presence of six hydrogen atoms, and a methylene group attached to the benzofuran ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-(+/-)-hexahydro-3-methylenebenzofuran-2(3H)-one can be achieved through various methods. One common approach involves the organocatalytic asymmetric reaction of benzofuran-2(3H)-ones with naphthoquinones. This method provides high yields and excellent enantioselectivities . Another method involves the continuous flow photolysis of aryl azides to give nitrenes, which rearrange in the presence of water to form 3H-azepinones .

Industrial Production Methods: Industrial production of this compound may involve large-scale photochemical reactions using continuous flow techniques. These methods ensure efficient and uniform irradiation of the sample, leading to improved yields and selectivities .

Chemical Reactions Analysis

Types of Reactions: trans-(+/-)-hexahydro-3-methylenebenzofuran-2(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: The methylene group can participate in substitution reactions, leading to the formation of various substituted benzofuran derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under specific conditions.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted benzofuran derivatives, which can have different chemical and physical properties.

Scientific Research Applications

Chemistry: In chemistry, trans-(+/-)-hexahydro-3-methylenebenzofuran-2(3H)-one is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: In biology and medicine, this compound may be studied for its potential biological activities. Benzofuran derivatives are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities .

Industry: In the industrial sector, trans-(+/-)-hexahydro-3-methylenebenzofuran-2(3H)-one can be used in the production of fine chemicals and pharmaceuticals. Its unique chemical properties make it a valuable intermediate in the synthesis of various industrial products .

Mechanism of Action

The mechanism of action of trans-(+/-)-hexahydro-3-methylenebenzofuran-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Uniqueness: trans-(+/-)-hexahydro-3-methylenebenzofuran-2(3H)-one is unique due to its benzofuran core and hexahydro structure. This combination of features gives it distinct chemical and physical properties, making it valuable for various scientific and industrial applications.

Properties

CAS No.

51493-55-1

Molecular Formula

C9H6O2

Molecular Weight

146.14 g/mol

IUPAC Name

3-methylidene-1-benzofuran-2-one

InChI

InChI=1S/C9H6O2/c1-6-7-4-2-3-5-8(7)11-9(6)10/h2-5H,1H2

InChI Key

LKSYKIHTIDDYJY-UHFFFAOYSA-N

Canonical SMILES

C=C1C2=CC=CC=C2OC1=O

Origin of Product

United States

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